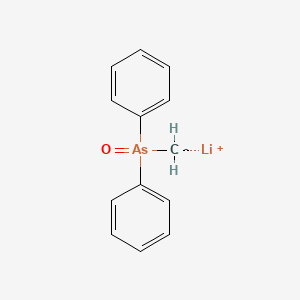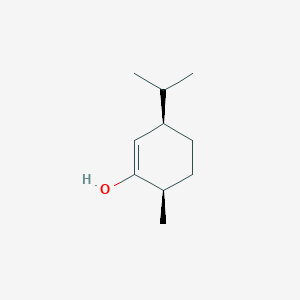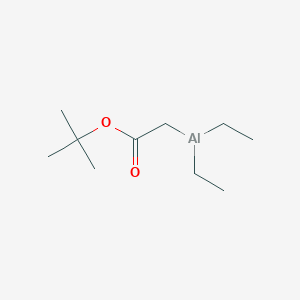
Lithium (diphenylarsoryl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (diphenylarsoryl)methanide is an organometallic compound that features lithium bonded to a methanide group, which is further bonded to a diphenylarsoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium (diphenylarsoryl)methanide typically involves the reaction of diphenylarsoryl chloride with a lithium methanide precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous materials involved.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium (diphenylarsoryl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The methanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce simpler arsenic compounds.
Wissenschaftliche Forschungsanwendungen
Lithium (diphenylarsoryl)methanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine if this compound has any therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Wirkmechanismus
The mechanism by which lithium (diphenylarsoryl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, potentially leading to changes in cellular processes. The diphenylarsoryl group may also interact with specific molecular pathways, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylstiboryl)methanide
- Lithium (diphenylbismuthyl)methanide
Comparison: Lithium (diphenylarsoryl)methanide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Eigenschaften
CAS-Nummer |
61024-99-5 |
|---|---|
Molekularformel |
C13H12AsLiO |
Molekulargewicht |
266.1 g/mol |
IUPAC-Name |
lithium;[methanidyl(phenyl)arsoryl]benzene |
InChI |
InChI=1S/C13H12AsO.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI-Schlüssel |
ULBYQMBYDJDUFB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)

![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)




![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
